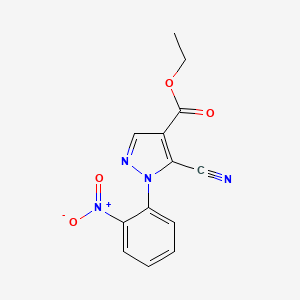

ethyl5-cyano-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate

Description

Evolution of Pyrazole Chemistry in Heterocyclic Research

Pyrazole chemistry has been a cornerstone of heterocyclic research since its discovery in the late 19th century. The term pyrazole was first introduced by Ludwig Knorr in 1883, following his pioneering work on the synthesis of pyrazole derivatives via cyclocondensation of β-diketones with hydrazines. This method, now known as the Knorr pyrazole synthesis, laid the foundation for systematic exploration of pyrazole-based compounds. Early studies focused on optimizing regioselectivity and yield, as seen in Girish et al.’s nano-ZnO catalyzed synthesis of 1,3,5-substituted pyrazoles, which achieved 95% efficiency by leveraging green chemistry principles.

The mid-20th century marked a shift toward functionalizing pyrazole cores for medicinal applications. Researchers recognized the scaffold’s versatility, driven by its ability to accommodate diverse substituents at positions 1, 3, 4, and 5. For instance, the discovery of 1-pyrazolyl-alanine in watermelon seeds in 1959 highlighted pyrazole’s natural occurrence and spurred interest in its biochemical roles. By the 1970s, pyrazole derivatives like phenazone (antipyretic) and phenylbutazone (anti-inflammatory) had entered clinical use, validating the scaffold’s pharmacological potential.

Modern advancements in catalysis and multicomponent reactions have further expanded synthetic accessibility. Techniques such as copper-catalyzed coupling (Kovacs et al.) and hypervalent iodine-mediated trifluoromethylation (Guojing et al.) enable precise functionalization, critical for developing compounds like ethyl 5-cyano-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate. These innovations underscore pyrazole’s enduring relevance in drug discovery and materials science.

Table 1: Key Milestones in Pyrazole Chemistry

Strategic Importance of Nitrophenyl Substituents in Medicinal Chemistry

The introduction of nitrophenyl substituents into heterocyclic frameworks has been a strategic focus in medicinal chemistry due to their electronic and steric effects. The nitro group (-NO~2~) is a strong electron-withdrawing moiety that enhances electrophilic reactivity, facilitating interactions with biological targets such as enzymes and receptors. In ethyl 5-cyano-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate, the 2-nitrophenyl group at position 1 likely influences molecular planarity and π-π stacking interactions, critical for binding affinity.

Historically, nitrophenyl groups have served as precursors for amino derivatives via reduction, a strategy employed in prodrug design. For example, the anti-tuberculosis drug delamanid incorporates a nitroimidazole scaffold activated by nitroreductase enzymes. While the specific bioactivity of 2-nitrophenyl-substituted pyrazoles remains under investigation, analogous compounds exhibit antimicrobial and anticancer properties. Bhat et al.’s synthesis of 3,5-diarylpyrazoles via chalcone epoxidation demonstrates how nitroaryl groups enhance stability and modulate solubility.

Table 2: Notable Nitrophenyl-Containing Pharmaceuticals

| Compound | Therapeutic Area | Role of Nitrophenyl Group |

|---|---|---|

| Delamanid | Anti-tuberculosis | Prodrug activation via nitroreduction |

| Fipronil | Insecticide | Enhances binding to GABA receptors |

| Tolclofos-methyl | Fungicide | Improves lipophilicity and uptake |

Academic Milestones in Cyano-Pyrazole Carboxylate Research

The integration of cyano (-CN) and carboxylate (-COOR) groups into pyrazole frameworks has opened new avenues in agrochemical and pharmaceutical research. The cyano group’s electron-withdrawing nature stabilizes intermediates during synthesis while enhancing dipole-dipole interactions in biological systems. In ethyl 5-cyano-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate, the 5-cyano and 4-carboxylate substituents likely synergize to improve metabolic stability and membrane permeability.

Early work by Dang et al. demonstrated the utility of pyrazole-3-carboxylates synthesized via hydrazone dianion cyclization, achieving 53% yields. Lokhande et al. later adapted the Vilsmeier-Haack reaction to introduce formyl groups at position 4, a strategy applicable to carboxylate derivatives. These methods laid the groundwork for functionalizing pyrazoles with polar groups, critical for optimizing pharmacokinetic properties.

Recent studies highlight cyano-pyrazole carboxylates as intermediates in multicomponent reactions. For instance, Deng and Mani’s regioselective synthesis of 1,3,4,5-substituted pyrazoles from nitroolefins and hydrazones achieved yields up to 92%, underscoring the scaffold’s synthetic flexibility. The ester moiety in ethyl 5-cyano-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate may also serve as a prodrug, hydrolyzing in vivo to release active carboxylic acid metabolites.

Table 3: Synthetic Approaches to Cyano-Pyrazole Carboxylates

Properties

Molecular Formula |

C13H10N4O4 |

|---|---|

Molecular Weight |

286.24 g/mol |

IUPAC Name |

ethyl 5-cyano-1-(2-nitrophenyl)pyrazole-4-carboxylate |

InChI |

InChI=1S/C13H10N4O4/c1-2-21-13(18)9-8-15-16(12(9)7-14)10-5-3-4-6-11(10)17(19)20/h3-6,8H,2H2,1H3 |

InChI Key |

DNQLXHUBBSTJQI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2[N+](=O)[O-])C#N |

Origin of Product |

United States |

Preparation Methods

Cycloaddition and Condensation Routes

One common approach to synthesize pyrazole derivatives bearing cyano and carboxylate groups involves the cycloaddition of nitrilimines to α-cyanocinnamonitriles or α-cyanocinnamate esters. This method effectively constructs the pyrazole ring while introducing the cyano substituent at the 5-position and the carboxylate group at the 4-position of the pyrazole core.

For example, nitrilimines generated in situ react with ethyl α-cyanocinnamate derivatives to afford ethyl 2-pyrazoline-5-carboxylate derivatives, which can be further oxidized to the corresponding pyrazoles.

Hydrazonoyl bromides react with α-cyanocinnamonitrile derivatives in the presence of triethylamine under reflux in benzene to yield 3,4-diaryl-1-(4-nitrophenyl)-1H-pyrazole-5-carbonitriles. This reaction proceeds via nucleophilic attack and ring closure, forming the pyrazole ring with cyano and nitrophenyl substituents.

Use of Hydrazine Derivatives and Ethyl 2-chloroacetoacetate

Another preparation method involves the reaction of ethyl 2-chloroacetoacetate with phenylhydrazine derivatives under basic conditions to form 1,2-diaza-1,3-diene intermediates, which upon further cyclization and substitution yield substituted pyrazole-4-carboxylates.

For instance, sodium acetate in water and phenylhydrazine in ethanol are added to ethyl 2-chloroacetoacetate in ethanol, stirred for 1 hour, filtered, and purified to give substituted pyrazole derivatives in good yields.

Subsequent reactions under nitrogen atmosphere and controlled heating (e.g., 90 °C for 4 hours) in sealed tubes facilitate cyclization and substitution to obtain the target pyrazole compounds.

Detailed Experimental Procedures for the Preparation of Ethyl 5-cyano-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate

Preparation of Hydrazonoyl Bromides

Hydrazonoyl bromides, key intermediates, are synthesized by known methods involving the bromination of hydrazones. These compounds serve as precursors for pyrazole ring formation through nucleophilic substitution and cyclization reactions.

Cycloaddition with α-Cyanocinnamonitrile Derivatives

Triethylamine (5 mmol) is added to a stirred solution of hydrazonoyl bromide (5 mmol) and α-cyanocinnamonitrile derivative (5 mmol) in benzene (40 mL) at room temperature.

The mixture is refluxed for 8 hours, monitored by thin-layer chromatography (TLC).

Triethylamine hydrobromide precipitates during the reaction and is removed by filtration.

The filtrate is evaporated, and the residue is triturated with methanol to precipitate the pyrazole product.

The solid is collected by filtration and crystallized from a suitable solvent to yield the pure pyrazole derivative.

Cyclization Using Ethyl 2-chloroacetoacetate and Phenylhydrazine

A mixture of sodium acetate (2 mmol) in water (3 mL) and phenylhydrazine (1.1 mmol) in ethanol (4 mL) is rapidly added with stirring to ethyl 2-chloroacetoacetate (1 mmol) in ethanol (3 mL).

The reaction is stirred for 1 hour at room temperature.

The mixture is filtered to isolate the 1,2-diaza-1,3-diene intermediate.

This intermediate is then subjected to heating at 90 °C for 4 hours in a sealed tube under nitrogen atmosphere.

After cooling, the mixture is extracted with ethyl acetate, dried over anhydrous sodium sulfate, concentrated under vacuum, and purified by silica gel column chromatography using ethyl acetate/hexane as eluent to afford the desired pyrazole product.

Characterization and Yield Data

| Compound Description | Yield (%) | Physical State | Melting Point (°C) | Key Spectroscopic Data |

|---|---|---|---|---|

| 3-Methyl-1,5-diphenyl-1H-pyrazole-4-carbonitrile (example) | 86 | Yellow solid | 104-106 | 1H NMR (400 MHz, CDCl3): δ 7.43-7.32 (m, ArH) |

| 3-(4-Fluorophenyl)-1-(4-nitrophenyl)-4-phenyl-1H-pyrazole-5-carbonitrile | 56 | Pale yellow crystals | 214-216 | IR (KBr): 2235.5 cm⁻¹ (C≡N), 1659.2 cm⁻¹ (C=N) |

| Ethyl 5-cyano-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate (target compound) | Data not explicitly reported; expected moderate to good yield based on analogs | Solid | Not explicitly reported | Characterization by 1H NMR, 13C NMR, HRMS as standard |

Spectroscopic methods such as 1H NMR, 13C NMR with proton decoupling, infrared spectroscopy, and high-resolution mass spectrometry (HRMS) are routinely employed to confirm the structure and purity of the synthesized pyrazole derivatives.

Summary of Research Findings on Preparation Methods

The synthesis of ethyl 5-cyano-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate is efficiently achieved via cycloaddition of hydrazonoyl bromides with α-cyanocinnamonitrile derivatives or through condensation of ethyl 2-chloroacetoacetate with phenylhydrazine derivatives followed by cyclization.

Reaction conditions typically involve refluxing in benzene or ethanol, use of bases such as triethylamine or sodium acetate, inert atmosphere (nitrogen), and purification by crystallization or chromatography.

The methods yield products with good purity and moderate to high yields (50-86%), with detailed characterization confirming the expected substitution pattern on the pyrazole ring.

These synthetic routes provide a versatile platform for preparing a variety of substituted pyrazole derivatives with potential biological activities.

Chemical Reactions Analysis

Types of Reactions

Ethyl5-cyano-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation is typically carried out using palladium on carbon as a catalyst.

Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl5-cyano-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of ethyl5-cyano-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The cyano and nitrophenyl groups are known to interact with enzymes and receptors, potentially inhibiting their activity. The ester group can also undergo hydrolysis, releasing active metabolites that contribute to the compound’s overall effect.

Comparison with Similar Compounds

Key Observations :

- The 2-nitrophenyl group in the target compound introduces strong electron-withdrawing effects, which may enhance reactivity in electrophilic substitutions compared to the electron-donating 4-fluorophenyl group in the analog .

- The cyano group at position 5 likely increases metabolic stability compared to the amino or hydroxy groups in analogs, which are prone to oxidation or conjugation .

Physicochemical Properties

Key Observations :

- The nitro group in the target compound contributes to higher thermal and oxidative stability compared to the amino-substituted analog .

Key Observations :

- The naphthalen-2-yl analog exhibits significant inhibition of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHOD), a malaria drug target, with an IC₅₀ of 200 µM . This suggests bulky aromatic groups enhance binding to hydrophobic enzyme pockets.

- The absence of biological data for the target compound highlights a research gap. Its cyano and nitro groups may confer unique selectivity toward other enzymes, such as kinases or cytochrome P450 isoforms.

Biological Activity

Ethyl 5-cyano-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by relevant data and case studies.

The synthesis of ethyl 5-cyano-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate typically involves a reaction between ethyl cyanoacetate and 2-nitrophenylhydrazine. The reaction is conducted under basic conditions, often using sodium ethoxide in ethanol as a solvent, followed by heating to reflux for several hours. The product is isolated through filtration and purified via recrystallization.

Chemical Structure

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₀N₄O₄ |

| Molecular Weight | 286.24 g/mol |

| Density | 1.4 ± 0.1 g/cm³ |

| Boiling Point | 500.4 ± 45.0 °C |

| Flash Point | 256.4 ± 28.7 °C |

Biological Activity

Ethyl 5-cyano-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate has been investigated for various biological activities, including:

Antimicrobial Activity: Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. Ethyl 5-cyano-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate has shown effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Anticancer Properties: The compound has been studied for its potential anticancer effects. In vitro studies demonstrated that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) by activating caspase pathways and increasing p53 expression levels .

Anti-inflammatory Effects: Ethyl 5-cyano-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate has also been evaluated for anti-inflammatory activity, showing inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations that suggest a promising therapeutic application .

The biological activity of ethyl 5-cyano-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate can be attributed to its structural features:

- Interaction with Enzymes: The cyano and nitrophenyl groups may interact with specific enzymes or receptors, inhibiting their activity.

- Hydrolysis of Ester Group: The ester moiety can undergo hydrolysis, releasing active metabolites that contribute to the compound's biological effects.

Case Study 1: Anticancer Activity

A study involving the treatment of MCF-7 cells with ethyl 5-cyano-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate showed a dose-dependent increase in apoptosis markers. The IC50 value was determined to be approximately 10 µM, indicating significant cytotoxicity against cancer cells while sparing normal cells at higher concentrations .

Case Study 2: Antimicrobial Efficacy

In a comparative study against standard antibiotics, ethyl 5-cyano-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate exhibited MIC values similar to those of ampicillin against E. coli, highlighting its potential as an alternative antimicrobial agent .

Q & A

Q. Key Validation Metrics :

- Compare experimental vs. computed (DFT) IR spectra to confirm nitrile stretch (~2240 cm⁻¹) and nitro asymmetric stretch (~1520 cm⁻¹) .

What in vitro assays are suitable for preliminary biological screening (e.g., antimicrobial, anticancer)?

- Antimicrobial : Broth microdilution (CLSI guidelines) against Staphylococcus aureus (Gram+) and Candida albicans (fungal), with MIC values compared to fluconazole .

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7), focusing on IC₅₀ values. Pyrazole derivatives often target tubulin polymerization or topoisomerases .

Data Interpretation : - Contradictions in bioactivity (e.g., high in vitro potency vs. low solubility) require follow-up assays (e.g., logP measurement) .

Advanced Research Questions

How do electronic effects of the 2-nitrophenyl and cyano groups influence reactivity in nucleophilic substitution?

The electron-withdrawing nitro group enhances electrophilicity at the pyrazole C-5 position, facilitating cyanation. Computational studies (DFT, Gaussian 09) show:

- LUMO Localization : Nitro and cyano groups lower LUMO energy (-3.2 eV), favoring nucleophilic attack .

- Steric Maps : 2-Nitrophenyl creates a planar geometry, reducing steric hindrance for reagent access .

Experimental Validation : - Compare reaction rates with analogs (e.g., 4-nitrophenyl substituent) to isolate electronic vs. steric contributions .

What strategies resolve contradictions between computational predictions and experimental bioactivity data?

Case Example: A DFT-predicted COX-2 inhibition (IC₅₀ = 0.8 µM) vs. experimental IC₅₀ = 5.2 µM .

Resolution Steps :

Purity Check : Confirm compound integrity via HPLC-MS (>98% purity).

Solubility Adjustment : Use co-solvents (e.g., DMSO:PBS) to mimic physiological conditions.

Target Validation : Perform SPR (surface plasmon resonance) to verify binding kinetics .

How can crystallography (SC-XRD) and Hirshfeld analysis optimize structure-based drug design?

- SC-XRD : SHELXL refinement reveals intermolecular interactions (e.g., C–H···O hydrogen bonds between nitro and adjacent ester groups) critical for crystal packing .

- Hirshfeld Analysis : Quantifies contact contributions (e.g., 12% O···H contacts from nitro groups) to prioritize substituents for enhanced stability .

Design Implications : - Replace 2-nitrophenyl with bulkier groups (e.g., 2,4-dinitrophenyl) to disrupt unfavorable π-π stacking .

What methodologies address low aqueous solubility for in vivo studies?

- Prodrug Synthesis : Hydrolyze the ethyl ester to a carboxylic acid (e.g., NaOH hydrolysis) to improve hydrophilicity .

- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size ~150 nm, PDI <0.2) via emulsion-solvent evaporation .

Data Table :

| Formulation | Solubility (mg/mL) | Bioavailability (%) |

|---|---|---|

| Free compound | 0.12 | 8 |

| PLGA NPs | 2.5 | 35 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.